molecular formula C21H24N2O4 B5150747 methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate

methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate

Cat. No. B5150747
M. Wt: 368.4 g/mol
InChI Key: OXAWYTHUUXDBOB-UHFFFAOYSA-N
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Description

Methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate is a synthetic compound that has attracted significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives and is commonly known as Praziquantel. Praziquantel has been extensively studied for its antiparasitic properties, and its mechanism of action has been widely investigated.

Mechanism of Action

The exact mechanism of action of methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate is not fully understood, but it is believed to work by altering the permeability of the cell membrane of the parasites, leading to their death. It has also been suggested that methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate may interfere with the calcium metabolism of the parasites, leading to their paralysis and death.
Biochemical and Physiological Effects:
Methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate has been shown to have low toxicity in animals and humans, with no significant adverse effects reported at therapeutic doses. However, high doses of methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate can cause gastrointestinal disturbances, such as nausea, vomiting, and abdominal pain.

Advantages and Limitations for Lab Experiments

Methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate has several advantages for lab experiments, including its low toxicity, high solubility in water, and ease of synthesis. However, its antiparasitic activity is limited to certain types of parasites, and its mechanism of action is not fully understood, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate, including:
1. Investigating its potential applications in cancer treatment and developing more potent derivatives for this purpose.
2. Studying its mechanism of action in more detail to better understand its antiparasitic properties.
3. Exploring its potential applications in other fields, such as agriculture and veterinary medicine.
4. Developing new synthesis methods for methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate to improve its yield and purity.
5. Investigating its potential side effects and toxicity in more detail to ensure its safety for human use.
In conclusion, methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate is a synthetic compound that has attracted significant interest in scientific research due to its potential applications in various fields. Its antiparasitic properties and mechanism of action have been extensively studied, and it has been used as a drug for the treatment of various parasitic infections. Future research on this compound could lead to the development of new treatments for parasitic infections and cancer, as well as new synthesis methods and applications in other fields.

Synthesis Methods

Methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate can be synthesized by reacting 3-hydroxybenzoic acid with 2-propyl-1H-benzimidazole in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the intermediate 3-(2-propyl-1H-benzimidazol-1-yl)propanoic acid. The intermediate is then esterified with methyl 3-bromobenzoate in the presence of a base, such as potassium carbonate (K2CO3), to yield the final product, methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate.

Scientific Research Applications

Methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate has been extensively studied for its antiparasitic properties and has been used as a drug for the treatment of various parasitic infections, such as schistosomiasis, tapeworm infections, and liver fluke infections. In addition to its antiparasitic properties, methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate has also been investigated for its potential applications in cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

methyl 3-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-7-20-22-18-10-4-5-11-19(18)23(20)13-16(24)14-27-17-9-6-8-15(12-17)21(25)26-2/h4-6,8-12,16,24H,3,7,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAWYTHUUXDBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC(=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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